molecular formula C8H7ClN2O2 B13862923 6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one CAS No. 1417551-51-9

6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Cat. No.: B13862923
CAS No.: 1417551-51-9
M. Wt: 198.60 g/mol
InChI Key: VIEPLCDRTGAGOO-UHFFFAOYSA-N
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Description

6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that features a pyridine ring fused with an oxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with an appropriate oxazine precursor. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper salts can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-(bromomethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
  • 6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
  • 6-(aminomethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one

Uniqueness

6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific chloromethyl group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities .

Properties

CAS No.

1417551-51-9

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C8H7ClN2O2/c9-3-5-1-2-6-8(10-5)11-7(12)4-13-6/h1-2H,3-4H2,(H,10,11,12)

InChI Key

VIEPLCDRTGAGOO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)CCl

Origin of Product

United States

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